3-Aminobut-2-enoic acid
Overview
Description
3-Aminobut-2-enoic acid is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 101.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Analogues and Derivatives
- Synthesis of GABA Analogues : Research by Duke et al. (1993) detailed the preparation of tritiated E- and Z-4-aminobut-2-enoic acids, analogues of the neurotransmitter GABA (Duke et al., 1993).
- Preparation of Enaminones : Parr and Reiss (1984) reported on the synthesis of N-Substituted 3-aminobut-2-enoic acid esters, demonstrating a method to produce various enaminones (Parr & Reiss, 1984).
- Synthesis of N-Glycosyl α-Amino Acids : Tao et al. (2014) developed a synthesis method for unnatural N-glycosyl α-amino acids using this compound, highlighting potential applications in glycobiology research (Tao et al., 2014).
Chemical Properties and Reactions
- Study of Isomers : Allan et al. (1980) prepared both trans and cis isomers of 4-amino-3-halogenobut-2-enoic acid, investigating their potential as irreversible inhibitors for the enzyme GABA-transaminase (Allan et al., 1980).
- Substrate Stereospecificity : Silverman et al. (1987) explored the substrate and inhibitory properties of various 4-amino-3-phenylbutanoic and 4-amino-3-(4-chlorophenyl)but-2-enoic acid compounds (Silverman et al., 1987).
- Palladium-Catalyzed Cross-Coupling : Abarbri et al. (2000) and Abarbri et al. (2002) conducted studies on the palladium-catalyzed cross-coupling of 3-iodobut-3-enoic acid with organometallic reagents, contributing to the synthesis of various substituted but-3-enoic acids (Abarbri et al., 2000), (Abarbri et al., 2002).
Applications in Medicinal Chemistry and Enzymatic Studies
- Inactivation of GABA Aminotransferase : Research by Silverman and George (1988) showed that (Z)-4-Amino-2-fluorobut-2-enoic acid is a mechanism-based inactivator of gamma-aminobutyric acid aminotransferase (Silverman & George, 1988).
- Photoswitchable Peptides : Marafon et al. (2018) introduced (Z)-3-aminoprop-2-enoic acid into peptide foldamers, enabling reversible E-Z photoisomerization and demonstrating potential applications in molecular switch systems (Marafon et al., 2018).
- Inhibitor Synthesis : Sufrin et al. (1982) synthesized L-2-Amino-4-methoxy-cis-but-3-enoic acid, finding it to be a potent inhibitor of the enzymatic synthesis of S-adenosylmethionine (Sufrin et al., 1982).
properties
IUPAC Name |
3-aminobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVYVZLTGQVOPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696501 | |
Record name | 3-Aminobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21112-45-8 | |
Record name | 3-Aminobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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